molecular formula C25H24N6O2 B10819815 Ibrutinib D5

Ibrutinib D5

Cat. No.: B10819815
M. Wt: 445.5 g/mol
InChI Key: XYFPWWZEPKGCCK-OZUAZJOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibrutinib D5 involves the incorporation of deuterium atoms into the Ibrutinib molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The synthetic route generally follows the same steps as the synthesis of Ibrutinib, with the substitution of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ibrutinib D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions include various metabolites of Ibrutinib, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Ibrutinib D5 is widely used in scientific research, particularly in the fields of:

    Chemistry: As an internal standard in analytical methods to quantify Ibrutinib and its metabolites.

    Biology: To study the pharmacokinetics and pharmacodynamics of Ibrutinib.

    Medicine: In clinical trials to monitor the levels of Ibrutinib in patients.

    Industry: For quality control and assurance in the production of Ibrutinib

Mechanism of Action

Ibrutinib D5, like Ibrutinib, exerts its effects by irreversibly binding to Bruton’s tyrosine kinase (BTK). This binding inhibits the BTK enzyme, which plays a crucial role in the B-cell receptor signaling pathway. By blocking this pathway, Ibrutinib prevents the proliferation and survival of malignant B-cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ibrutinib D5 include:

    Acalabrutinib: Another BTK inhibitor with higher specificity for BTK.

    Zanubrutinib: A next-generation BTK inhibitor with improved bioavailability.

    Tirabrutinib: A BTK inhibitor used primarily in Japan.

    Orelabrutinib: A BTK inhibitor with reduced off-target effects

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate quantification in analytical methods. This makes it particularly valuable in research and clinical settings .

Properties

IUPAC Name

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFPWWZEPKGCCK-OZUAZJOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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